

Comparative Analysis of the Biological Activity of 1-(4-Nitrophenyl)piperazine Analogs

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Compound of Interest

Compound Name: **1-(4-Nitrophenyl)piperazine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of various **1-(4-nitrophenyl)piperazine** analogs. The information is compiled from recent scientific literature to aid in drug discovery and development efforts. This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant workflows and pathways.

Quantitative Biological Activity Data

The following table summarizes the biological activity of several **1-(4-nitrophenyl)piperazine** analogs against various targets. This data is essential for understanding the structure-activity relationships (SAR) and identifying promising lead compounds.

Compound ID/Name	Target Organism/Enzyme	Biological Activity	Quantitative Value (μM)	Reference
1-(2-Hydroxy-3- {[4-(propan-2- yloxy)benzoyl]oxy} propyl)-4-(4- nitrophenyl)piper- azinediium dichloride	M. kansasii	Antimycobacteria I	MIC = 15.4	[1]
1-{3-[(4- butoxybenzoyl)oxy]-2- hydroxypropyl}-4- (4- nitrophenyl)piper- azinediium dichloride	M. kansasii	Antimycobacteria I	MIC = 15.0	[1]
1-{3-[(4- butoxybenzoyl)oxy]-2- hydroxypropyl}-4- (4- nitrophenyl)piper- azinediium dichloride	M. marinum	Antimycobacteria I	MIC = 15.0	[1]
1-(2-Hydroxy-3- {[4-(2- propoxyethoxy)benzoyl]oxy}propyl)-4-(4- nitrophenyl)piper- azinediium dichloride	F. avenaceum	Antifungal	MIC = 14.2	[1]

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-(1H-indol-3-yl)acetate (4I)	Tyrosinase	Enzyme Inhibition	IC50 = 72.55	[2]
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1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-nitrophenyl)ethan-1-one (18)	Tyrosinase	Enzyme Inhibition	IC50 = 1.71	[3]
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22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxyleuromutilin (NPDM)	MRSA ATCC 43300	Antibacterial	MIC = 1	[4]
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22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxyleuromutilin (NPDM)	S. aureus ATCC 29213	Antibacterial	MIC = 1	[4]
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22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxyleuromutilin (NPDM)	S. aureus AD3 (clinical)	Antibacterial	MIC = 1	[4]
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22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxyleuromutilin (NPDM)	S. aureus 144 (clinical)	Antibacterial	MIC = 2	[4]
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1-yl)-22-
deoxypeuromutil
in (NPDM)

Naphthalene-piperazine derivative (4d)	S. aureus	Antibacterial	No Zone of Inhibition	[5]
Naphthalene-piperazine derivative (4d)	B. subtilis	Antibacterial	No Zone of Inhibition	[5]
Naphthalene-piperazine derivative (4d)	E. coli	Antibacterial	No Zone of Inhibition	[5]
Naphthalene-piperazine derivative (4d)	K. pneumonia	Antibacterial	No Zone of Inhibition	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

- Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium, which is incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^6 CFU/mL).
- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a

96-well microplate using Mueller-Hinton Broth (MHB) for bacteria or an appropriate broth for fungi.

- Inoculation: Each well of the microplate is inoculated with the standardized microbial suspension.
- Incubation: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tyrosinase Inhibition Assay

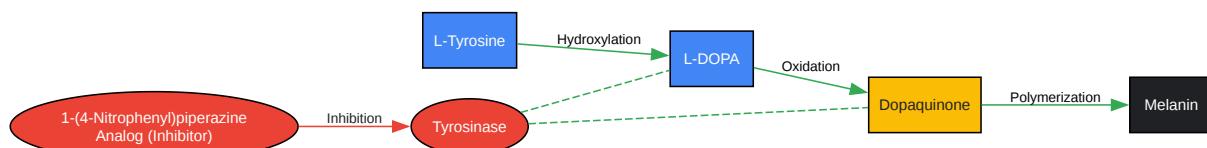
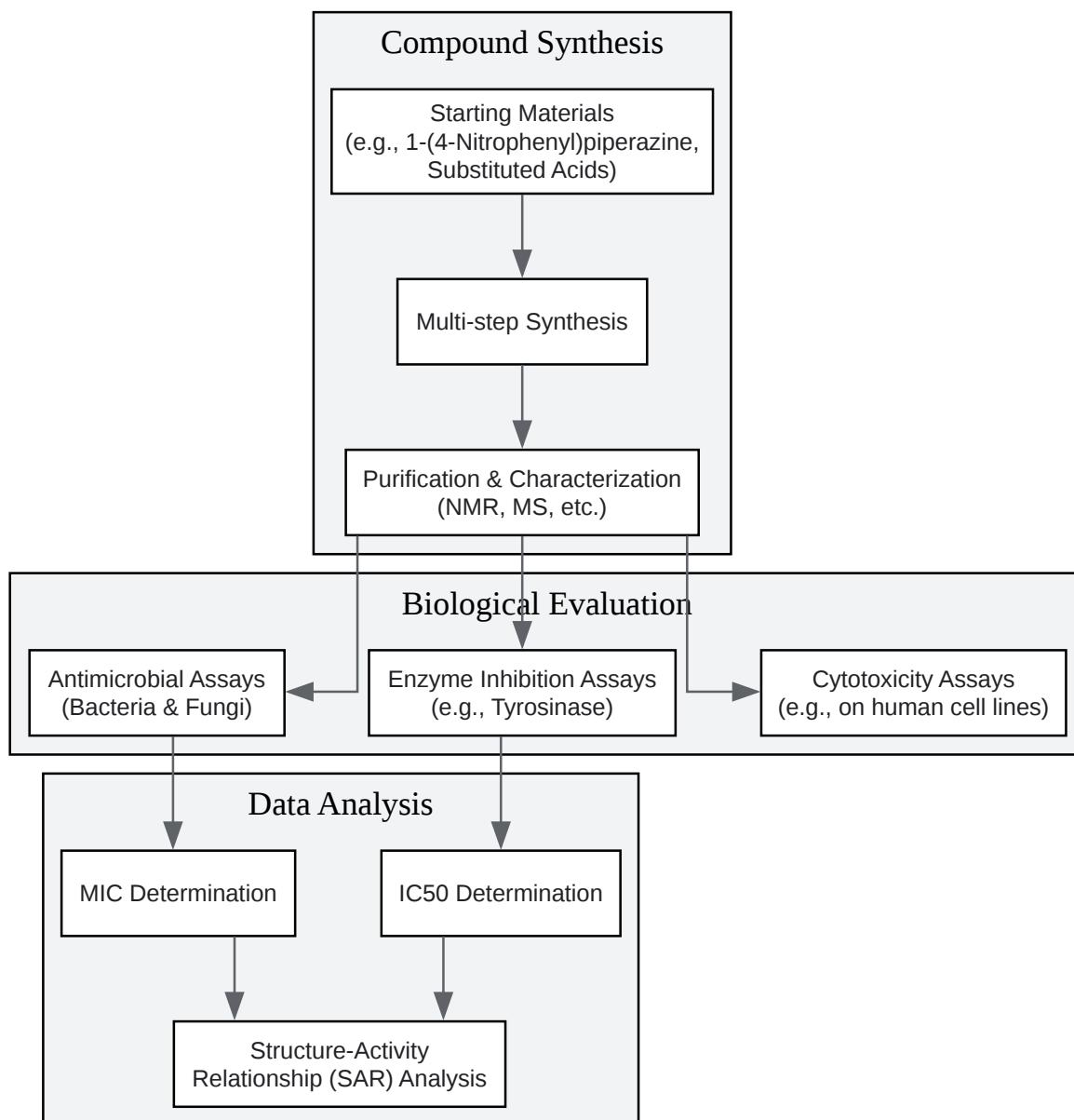
This spectrophotometric assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.

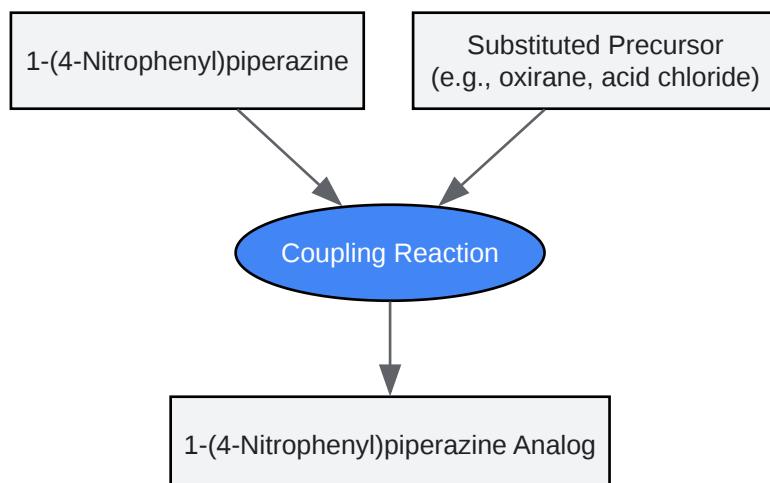
- Reagent Preparation:
 - Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer with a pH of 6.8.
 - Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.[\[6\]](#)
 - Substrate Solution: Prepare a fresh solution of L-DOPA (e.g., 10 mM) in phosphate buffer.[\[7\]](#)
 - Test Compound Solution: Dissolve the test compounds in DMSO to create stock solutions and then prepare serial dilutions.
 - Positive Control: A known tyrosinase inhibitor, such as kojic acid, is used as a positive control.
- Assay Procedure (in a 96-well plate):
 - To each well, add the phosphate buffer, the test compound solution (or positive control/vehicle control), and the tyrosinase solution.

- Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.[7][8]
- The final volume in each well should be uniform (e.g., 200 μ L).
- Measurement and Calculation:
 - Immediately measure the absorbance at approximately 475 nm using a microplate reader. [7][8]
 - The rate of dopachrome formation is monitored over time.
 - The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
 - The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key processes and pathways related to the synthesis and biological evaluation of **1-(4-nitrophenyl)piperazine** analogs.





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